3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
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Overview
Description
Synthesis Analysis
The synthesis of related sulfone compounds is detailed in the second paper, where 3,5-bis(trifluoromethyl)phenyl sulfones are prepared from commercially available thiophenol through an alkylation/oxidation sequence . Although the exact synthesis of 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride is not described, similar methods could potentially be applied, with appropriate modifications to account for the different substitution pattern and the presence of the hydroxyl group.
Molecular Structure Analysis
The molecular structure of 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride would include a benzene ring with two fluorine atoms and a hydroxyl group attached, as well as a sulfonyl chloride group. The presence of electronegative fluorine atoms would likely influence the electron density of the aromatic ring and could affect the reactivity of the compound, particularly in electrophilic aromatic substitution reactions.
Chemical Reactions Analysis
The first paper discusses a chromogenic system involving a dichloro-hydroxybenzene sulfonic acid . While this system does not directly involve 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride, it suggests that hydroxybenzene sulfonic acids can participate in colorimetric assays, indicating potential reactivity of the hydroxyl and sulfonic acid groups in related compounds. The sulfone group in the second paper is used in the Julia-Kocienski olefination reaction, which could imply that the sulfonyl chloride in 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride might also be reactive in certain carbon-carbon bond-forming reactions .
Physical and Chemical Properties Analysis
The third paper provides information on the sulfonation of dihydroxybenzene and its ethers . While 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride is not a direct subject of the study, the sulfonation reactions discussed indicate that the position of substituents on the benzene ring can significantly influence the outcome of such reactions. This could suggest that the physical and chemical properties of 3,4-difluoro-2-hydroxybenzene-1-sulfonyl chloride would be affected by the presence of the fluorine atoms and the hydroxyl group, potentially altering its solubility, acidity, and reactivity compared to other benzene sulfonates.
Scientific Research Applications
Synthesis and Characterization of Complex Molecules
Researchers have developed methods for synthesizing complex molecules using polyfluoroalkoxysulfonyl phthalonitriles and corresponding zinc and cobalt phthalocyanines. This process involves the reaction of dicyanobenzene-4-sulfonyl chloride with polyfluoro alcohols, leading to the formation of polyfluoroalkoxysulfonyl benzenes. These compounds are pivotal in studying the electronic properties of phthalocyanine complexes, revealing the stabilizing effects of polyfluoroalkoxysulfonyl groups on the complexes' molecular orbitals (Kondratenko et al., 1999).
Development of High-Purity Chemical Intermediates
The use of sulfonyl chloride derivatives in directing fluorine substitution has facilitated the preparation of high-purity chemical intermediates such as 1-chloro-2,6-difluorobenzene. This process is critical for producing active ingredients in agricultural and pharmaceutical applications, showcasing the role of sulfonyl chloride derivatives in enhancing the purity and yield of key chemical products (Moore, 2003).
Environmental Applications and Degradability Studies
Sodium p-perfluorous nonenoxybenzene sulfonate (OBS), a compound structurally related to 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride, has been investigated for its degradability as an alternative to persistent organic pollutants like perfluorooctane sulfonate (PFOS). OBS has shown potential for better environmental degradability compared to other perfluorinated chemicals, suggesting the importance of structural considerations in designing more eco-friendly chemicals (Bao et al., 2017).
Advancements in Organic Chemistry
Research in organic chemistry has led to the development of novel methods for the synthesis of fluorinated compounds, including those involving sulfonyl chloride derivatives. These methods facilitate the synthesis of complex molecules with potential applications in various industrial and pharmaceutical fields, illustrating the versatility and significance of sulfonyl chloride derivatives in modern chemistry (Stavber & Stavber, 2010).
Safety and Hazards
3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is classified as a dangerous substance. It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3,4-difluoro-2-hydroxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSLDYTJKDTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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